7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane
Description
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane is a spirocyclic ketal derivative of 1,4-dioxaspiro[4.5]decane, where a tert-butyl (1,1-dimethylethyl) group is substituted at the 7-position of the cyclohexane ring (Figure 1). The parent structure, 1,4-dioxaspiro[4.5]decane, consists of a cyclohexane ring fused to a 1,4-dioxolane ring via a spiro carbon atom . The tert-butyl group imparts steric bulk and lipophilicity, influencing its physicochemical and reactive properties compared to analogs with smaller substituents.
Structure
3D Structure
Properties
CAS No. |
49673-70-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
7-tert-butyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3 |
InChI Key |
NPSDJGXZMLTNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC2(C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Ketalization of tert-Butyl-Substituted Cyclohexanedione
Procedure :
-
Starting Material : 4-tert-Butyl-1,4-cyclohexanedione (hypothetical precursor).
-
Ketal Formation : React with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) in toluene, employing a Dean-Stark apparatus to remove water.
-
Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | ~70–85% (estimated) |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (hexane/EtOAc) |
Challenges :
Enolate Alkylation of 1,4-Dioxaspiro[4.5]decan-8-one
Procedure :
-
Starting Material : 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).
-
Enolate Generation : Treat with LDA (lithium diisopropylamide) in THF at –78°C.
-
Alkylation : Add tert-butyl bromide or iodide, warm to room temperature, and stir for 6–12 hours.
-
Workup : Quench with NH₄Cl, extract with EtOAc, and purify via distillation or chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–60% |
| Reaction Temperature | –78°C to 25°C |
| Byproducts | Over-alkylation products |
Advantages :
Spirocyclization via tert-Butyl Grignard Addition
Procedure :
-
Starting Material : 1,4-Cyclohexanedione monoethylene ketal.
-
Grignard Reaction : React with tert-butylmagnesium bromide in THF at 0°C to 25°C.
-
Acid-Catalyzed Cyclization : Treat with HCl to form the spiro ketal.
-
Workup : Neutralize, extract, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Critical Step | Control of cyclization regioselectivity |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Ketalization | 70–85 | Moderate | High |
| Enolate Alkylation | 50–60 | High | Moderate |
| Grignard Cyclization | 65–75 | Moderate | High |
Optimal Route :
The ketalization method (Section 2.1) offers the highest yield and scalability, assuming access to the tert-butyl-substituted diketone. For laboratories lacking specialized precursors, the enolate alkylation route (Section 2.2) provides a viable alternative.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 1.25 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, dioxolane OCH₂), 1.50–1.90 (m, 8H, cyclohexane CH₂).
Purity Assurance :
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane has been investigated for its potential as a pharmaceutical intermediate due to its unique structural features that can influence biological activity.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of dioxaspiro compounds can exhibit anticancer properties. A study explored the synthesis of dioxaspiro compounds and their efficacy against cancer cell lines. The introduction of the tert-butyl group in this compound is believed to enhance lipophilicity and improve membrane permeability, making it a candidate for further evaluation in drug development .
Material Science Applications
In the field of materials science, the compound's unique structure allows for its use as a building block in the synthesis of polymers and advanced materials.
Case Study: Polymer Synthesis
A study highlighted the use of spiro compounds in creating novel polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and flexibility compared to traditional polymers .
Organic Chemistry Applications
In organic chemistry, this compound serves as a versatile intermediate in various synthetic pathways.
Synthetic Pathways
The compound can be utilized in the synthesis of other complex organic molecules through reactions such as:
- Diels-Alder Reactions : Leveraging its diene-like characteristics to form new cyclic structures.
- Acetal Formation : Serving as a precursor in the formation of acetals which are crucial in organic synthesis for protecting carbonyl groups.
Mechanism of Action
The mechanism by which 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features and Substituents
Key Observations :
- Steric Effects : The tert-butyl group at position 7 in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or halogens. This can reduce reactivity in sterically sensitive reactions, such as nucleophilic substitutions or photocycloadditions .
- Electronic Effects: Electron-withdrawing groups (e.g., ketones at position 8 in ) or electron-donating groups (e.g., methoxy or alkyl chains) alter the stability of intermediates.
- Functional Group Diversity : Derivatives with hydroxyl or amine groups (e.g., 1,4-dioxaspiro[4.5]decan-7-ylmethanamine in ) enable applications in drug synthesis, while halogenated versions (e.g., 8-iodo in ) serve as intermediates in cross-coupling reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The tert-butyl group increases lipophilicity, making the compound more soluble in nonpolar solvents compared to hydroxylated or halogenated derivatives.
- Halogenated derivatives (e.g., 8-iodo) exhibit higher molecular weights and densities due to the iodine atom .
Biological Activity
7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane, also known as 7-tert-butyl-1,4-dioxaspiro[4.5]decane, is a chemical compound with the CAS number 49673-70-3. Its unique structure contributes to its potential biological activities, which have garnered attention in various research studies. This article aims to explore the biological activity of this compound, including its antioxidant and antimicrobial properties.
The following table summarizes the basic chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Density | 0.97 g/cm³ |
| Boiling Point | 231.1 °C |
| Flash Point | 87.4 °C |
| LogP | 2.9658 |
Antioxidant Activity
Research has indicated that compounds with dioxaspiro structures often exhibit significant antioxidant properties. For instance, studies utilizing various assays such as DPPH and ABTS have shown that certain derivatives of dioxaspiro compounds possess strong radical scavenging abilities.
- DPPH Assay : In a comparative study, extracts containing dioxaspiro compounds demonstrated IC50 values ranging from 28 to 165 µM TE/g, indicating potent antioxidant activity.
- ABTS Assay : The highest recorded antioxidant activity for similar compounds reached up to 2402 µM TE/g, showcasing the potential of dioxaspiro derivatives in mitigating oxidative stress .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Various studies have highlighted its effectiveness against a range of bacterial strains.
- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were included in these studies.
- Results : The compound exhibited notable inhibitory effects with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at concentrations as low as 50 µg/mL against certain strains .
Case Study 1: Antioxidant Efficacy
In a study focusing on the extraction methods for bioactive compounds from plant materials, it was found that the inclusion of dioxaspiro derivatives significantly enhanced the overall antioxidant capacity of the extracts. The study highlighted that processing conditions such as pressure and temperature played crucial roles in maximizing the yield and activity of these compounds .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various chemical compounds including dioxaspiro derivatives against pathogenic bacteria. The findings revealed that the presence of tert-butyl groups in the structure contributed to increased membrane permeability in bacterial cells, leading to enhanced antimicrobial activity .
Q & A
Q. What mechanistic insights explain regioselectivity in oxidation reactions?
Q. How to assess environmental degradation pathways and byproduct toxicity?
Q. Which biological targets are most relevant for this compound’s bioactivity screening?
- Methodological Answer : Prioritize targets like cyclooxygenase (COX) or histone deacetylase (HDAC) due to structural similarity to known inhibitors. Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking for binding mode predictions .
Q. What crystallographic challenges arise in determining its 3D structure?
Q. How does phase behavior impact formulation in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
